Ethyl 2-amino-4,5-dimethoxybenzoate

Medicinal Chemistry ADME Prediction Organic Synthesis

Researchers seeking to construct benzimidazole pharmacophores per US4639518 require the exact ethyl ester (CAS 20323-74-4) to avoid reaction kinetics variation and extraction failure. - Orthogonal protecting group: ethyl ester can be hydrolyzed selectively in presence of methyl esters, enabling complex sequential deprotection. - Process advantage: melting point (86-88°C) is >40°C lower than methyl ester, allowing low-temperature recrystallization with reduced thermal degradation. - Workup efficiency: LogP 2.04 ensures quantitative organic-phase extraction; substituting the free acid (LogP 0.54) would force a complete workup redesign. - Supply certainty: ≥98% purity, ambient shipping, available from gram to bulk scale.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 20323-74-4
Cat. No. B1360123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4,5-dimethoxybenzoate
CAS20323-74-4
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1N)OC)OC
InChIInChI=1S/C11H15NO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4,12H2,1-3H3
InChIKeySMICMEHDDWELMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-4,5-Dimethoxybenzoate (CAS 20323-74-4) for Chemical Procurement: A Procurement-Focused Baseline Profile


Ethyl 2-amino-4,5-dimethoxybenzoate (CAS 20323-74-4), also referred to as ethyl 4,5-dimethoxyanthranilate, is a 2-aminobenzoate derivative featuring an amino group at the ortho position and methoxy substituents at the 4 and 5 positions of the aromatic ring. [1] Its molecular formula is C11H15NO4, with a molecular weight of 225.24 g/mol. This compound is characterized as a white crystalline solid with a melting point of 86-88°C. [2] As an ortho-disubstituted aromatic amine, it serves as a versatile synthetic intermediate, particularly for constructing nitrogen-containing heterocycles such as benzimidazoles, quinazolines, and quinolinones. [3]

Why Ethyl 2-Amino-4,5-Dimethoxybenzoate Cannot Be Substituted with Generic Analogs in Critical Syntheses


While 2-amino-4,5-dimethoxybenzoate derivatives form a class of ortho-substituted anthranilate building blocks, substitution among analogs is non-trivial due to pronounced differences in physicochemical properties and, more critically, in synthetic utility. The ethyl ester (CAS 20323-74-4) exhibits significantly different lipophilicity and solubility profiles compared to its methyl ester (CAS 26759-46-6) and free acid (CAS 5653-40-7) counterparts. [1] Furthermore, this specific ethyl ester is explicitly claimed and utilized in patented synthetic routes—such as those described in US4639518—where its specific reactivity profile enables efficient construction of benzimidazole pharmacophores. [2] Generic substitution with other ester variants or the free acid risks altering reaction kinetics, product yields, and downstream purification workflows, thereby invalidating established synthetic protocols and introducing unnecessary process risk.

Quantitative Comparative Evidence for Ethyl 2-Amino-4,5-Dimethoxybenzoate (CAS 20323-74-4): Physical Properties and Synthetic Utility


Comparative Lipophilicity (LogP) Among 2-Amino-4,5-Dimethoxybenzoate Derivatives

The ethyl ester (target compound) exhibits a computed LogP value of 2.04, which is substantially higher than the methyl ester (predicted LogP ~1.5 based on typical ester homologation rules) and the free acid (LogP 0.54). [1] This 0.5-1.5 unit increase in LogP translates to an approximately 3- to 30-fold higher octanol-water partition coefficient, indicating significantly enhanced organic phase partitioning and membrane permeability potential compared to its more polar analogs. [2]

Medicinal Chemistry ADME Prediction Organic Synthesis

Melting Point and Solid-State Handling Advantages vs. Methyl Ester Analog

The target ethyl ester melts sharply at 86-88°C, whereas the corresponding methyl ester (CAS 26759-46-6) melts at a considerably higher temperature of 128-133°C. The 40+ °C lower melting point of the ethyl ester reduces the thermal energy required for melt-processing or recrystallization and generally correlates with higher solubility in organic solvents at ambient temperatures. [1]

Process Chemistry Formulation Analytical Chemistry

Differential Solubility Profile Enabling Distinct Synthetic Workflows

The ethyl ester (target compound) is slightly soluble in water but freely soluble in common organic solvents including ethanol and acetone. In contrast, the free acid (CAS 5653-40-7) is reported to be soluble in water and methanol. [1] This inversion in solubility profile between the ester and the free acid dictates fundamentally different workup strategies. Reactions employing the ethyl ester can be efficiently extracted into organic phases (e.g., ethyl acetate or dichloromethane), whereas reactions involving the free acid typically require aqueous workup or direct chromatography. [2]

Organic Synthesis Reaction Optimization Workup Procedures

Patent-Documented Utility as a Critical Intermediate in Benzimidazole Pharmacophore Synthesis

The specific ethyl ester (CAS 20323-74-4) is explicitly referenced as a key intermediate in U.S. Patent US4639518, assigned to Ortho Pharmaceutical Corporation. [1] Within this patent, the compound is utilized to construct benzimidazole-based pharmacophores—a privileged scaffold in drug discovery. While the methyl ester (CAS 26759-46-6) and free acid (CAS 5653-40-7) are also synthetic intermediates, the ethyl ester is specifically documented in this patented route, indicating that the synthetic sequence was optimized and validated using this exact ester variant. No direct comparative yield data for alternative esters under identical patented conditions is publicly available; however, the explicit use of the ethyl ester in an optimized, patented process underscores its established suitability for this application.

Medicinal Chemistry Patent Chemistry Heterocycle Synthesis

Optimal Application Scenarios for Ethyl 2-Amino-4,5-Dimethoxybenzoate (CAS 20323-74-4) Based on Evidence-Based Differentiation


Synthesis of Benzimidazole-Containing Pharmacophores Following Patent US4639518 Protocols

Given its explicit documentation as an intermediate in US4639518, Ethyl 2-amino-4,5-dimethoxybenzoate is the recommended starting material for constructing benzimidazole derivatives according to this patented methodology. [1] The ethyl ester's favorable LogP (2.04) facilitates organic-phase extraction during workup of benzimidazole-forming reactions, which are often conducted in polar aprotic or alcoholic solvents. Substituting the methyl ester (LogP ~1.5) may compromise extraction efficiency, while the free acid (LogP 0.54) would necessitate a complete redesign of the workup procedure.

Process Development Requiring Ambient-Temperature Recrystallization or Melt-Phase Handling

For process chemistry applications where intermediate purification by recrystallization or melt-phase addition is required, the ethyl ester's lower melting point (86-88°C) provides a distinct handling advantage over the methyl ester (128-133°C). [1] The 40+ °C difference in melting point enables recrystallization from a broader range of solvents at lower temperatures, reducing thermal degradation risk and energy consumption. This property is particularly valuable in kilo-lab and pilot-plant settings where material handling and purification efficiency directly impact cost and throughput.

Multi-Step Synthetic Sequences Requiring Orthogonal Deprotection or Chemoselective Transformations

The ethyl ester functionality offers a chemoselective handle that can be hydrolyzed under distinct conditions compared to the methyl ester. [1] In complex synthetic sequences where a methyl ester protecting group is already present elsewhere in the molecule, the ethyl ester (CAS 20323-74-4) provides an orthogonal protecting group option. This enables sequential deprotection strategies without compromising other sensitive functional groups. Additionally, the compound's solubility in ethanol and acetone, coupled with its slight aqueous insolubility, allows for straightforward liquid-liquid extraction protocols that integrate seamlessly with standard organic synthesis workflows.

Building Block for 6,7-Dimethoxy-Substituted Quinazoline and Quinolinone Heterocycles

The 4,5-dimethoxy substitution pattern on the anthranilate core is a key structural motif for constructing 6,7-dimethoxy-substituted quinazoline and quinolinone heterocycles, which are prevalent in kinase inhibitor scaffolds and other bioactive molecules. [1] The ethyl ester (CAS 20323-74-4) provides the necessary lipophilicity (LogP 2.04) for efficient coupling reactions while maintaining sufficient reactivity of the amino group for heterocycle formation. In contrast, the free acid (CAS 5653-40-7) may undergo competing decarboxylation or require activation steps that introduce additional synthetic complexity.

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